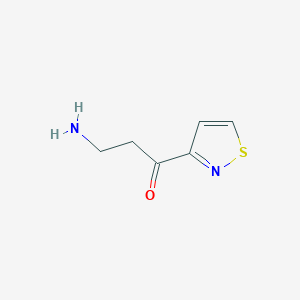
3-Amino-1-(1,2-thiazol-3-yl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(1,2-thiazol-3-yl)propan-1-one: is an organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-aminopropanoic acid with thioamide under acidic conditions to form the thiazole ring . The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process.
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for optimizing the production process .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Halides, alkylating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Reduced thiazole derivatives
Substitution: Substituted thiazole derivatives
Scientific Research Applications
Chemistry: 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one is used as a building block in the synthesis of more complex thiazole derivatives. These derivatives have applications in the development of new materials, catalysts, and ligands for coordination chemistry .
Biology: In biological research, this compound is studied for its potential antimicrobial and antifungal properties. Thiazole derivatives are known to exhibit a wide range of biological activities, making them valuable in the development of new pharmaceuticals .
Medicine: The compound is investigated for its potential use in drug design and discovery. Thiazole derivatives have shown promise in the treatment of various diseases, including cancer, diabetes, and neurodegenerative disorders .
Industry: In industrial applications, this compound is used in the production of agrochemicals, dyes, and photographic sensitizers. Its unique chemical properties make it suitable for various industrial processes .
Mechanism of Action
The mechanism of action of 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting their normal function . Additionally, it can interact with cellular receptors and modulate signaling pathways, leading to various physiological effects .
Comparison with Similar Compounds
- 1-(1,3-Thiazol-2-yl)propan-1-amine
- 3-(5-Amino-1H-1,2,4-triazol-3-yl)propanamide
- 1-(2-Methyl-1,3-thiazol-4-yl)ethanamine
Comparison: Compared to other thiazole derivatives, 3-Amino-1-(1,2-thiazol-3-yl)propan-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. For instance, the presence of the amino group at the 3-position of the thiazole ring enhances its nucleophilicity and reactivity in substitution reactions . Additionally, its structural features contribute to its potential as a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C6H8N2OS |
|---|---|
Molecular Weight |
156.21 g/mol |
IUPAC Name |
3-amino-1-(1,2-thiazol-3-yl)propan-1-one |
InChI |
InChI=1S/C6H8N2OS/c7-3-1-6(9)5-2-4-10-8-5/h2,4H,1,3,7H2 |
InChI Key |
XTUCAHIRHQPQDF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSN=C1C(=O)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


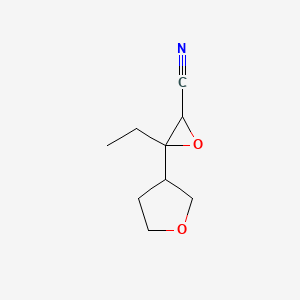
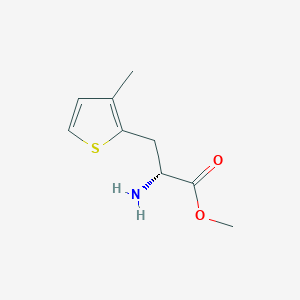
![2-chloro-1-[1-(2,4-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13170939.png)
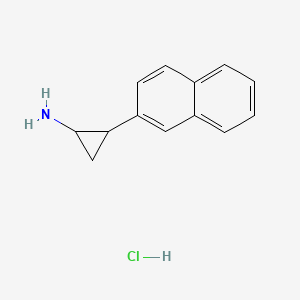

![2-Hydrazinyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazole](/img/structure/B13170946.png)

methyl]-3-methylbutanoic acid](/img/structure/B13170961.png)
![6-amino-4-methyl-6H,7H,8H,9H,11H-pyrido[2,1-b]quinazolin-11-one](/img/structure/B13170964.png)

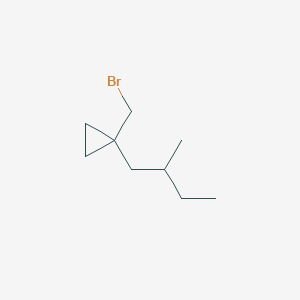
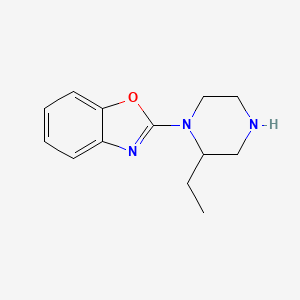
![Amino({2-[(4-carboxyphenyl)amino]-2-oxoethyl}thio)methaniminium chloride](/img/structure/B13170987.png)
![2-[(Propane-2-sulfonyl)methyl]pyrrolidine](/img/structure/B13171009.png)
